tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
Description
tert-Butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a phenyl-1,3,4-oxadiazole moiety
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(23)20-15-12-8-7-11-14(15)17-22-21-16(24-17)13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,20,23)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISZNDONVVNHES-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of aromatic precursors or cyclization reactions.
Coupling of the oxadiazole and cyclohexyl intermediates: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring and oxadiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates or amides.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features allow for the modulation of biological activity, making it a candidate for the development of drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and π-π interactions with amino acid residues, leading to inhibition or activation of enzymatic activity. The cyclohexyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R,2R)-2-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
- tert-Butyl N-[(1R,2R)-2-(5-ethyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
- tert-Butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl-1,3,4-oxadiazole moiety enhances its ability to interact with biological targets, while the tert-butyl carbamate group provides stability and resistance to metabolic degradation.
This comprehensive overview highlights the significance of this compound in various fields, showcasing its potential and versatility
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